

# Exploring the function of HPK1 in immune regulation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a member of the Ste20 kinase family, HPK1 is a critical intracellular negative regulator of immune responses.[3][4] It plays a pivotal role in modulating signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[3][5][6][7] By acting as a crucial checkpoint, HPK1 attenuates the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), thereby maintaining immune homeostasis.[6][8]

Recent research has highlighted HPK1's role in tumor immunology. By dampening anti-tumor immune responses, HPK1 can be exploited by cancers to evade immune surveillance.[8][9] This has positioned HPK1 as a compelling therapeutic target for immuno-oncology.[10][11] The development of small molecule inhibitors targeting HPK1's kinase activity aims to unleash the full potential of the immune system against cancer.[8][12] This guide provides a comprehensive overview of HPK1's function, its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.

## **HPK1 Function in T Lymphocytes**



HPK1 is a key negative feedback regulator in T cell receptor (TCR) signaling.[12][13] Upon TCR engagement, HPK1 is recruited to the plasma membrane and integrated into the signaling complex by adaptor proteins, most notably the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[14][15][16] Once activated, HPK1 phosphorylates SLP-76 at serine 376.[1][2][13][17] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][13] The disruption of the SLP-76 signalosome effectively terminates the TCR signal, attenuating downstream pathways such as the phosphorylation of Phospholipase C gamma 1 (PLCy1) and Extracellular signal-regulated kinase (ERK).[1][14]

Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to a state of hyper-responsiveness.[10] HPK1-deficient T cells exhibit enhanced proliferation, increased production of Th1 cytokines like IL-2 and IFN-y, and sustained activation of downstream signaling pathways upon TCR stimulation.[10][13][18]

HPK1-mediated negative regulation of TCR signaling.

## **HPK1 Function in B Lymphocytes**

Analogous to its role in T cells, HPK1 negatively regulates B cell receptor (BCR) signaling.[1][9] Following BCR stimulation, HPK1 is activated through its interaction with the B cell linker protein (BLNK), a homolog of SLP-76.[19][20][21] Activated HPK1 phosphorylates BLNK on threonine 152, which facilitates the binding of 14-3-3 proteins and leads to the ubiquitination and subsequent degradation of BLNK.[20][21] This action dampens downstream signaling cascades, including the activation of MAPKs (ERK, p38, JNK) and IkB kinase.[20][21] Consequently, HPK1-deficient B cells exhibit hyper-proliferation and enhanced activation upon BCR ligation.[20][21][22]





Click to download full resolution via product page

HPK1-mediated negative feedback in BCR signaling.

## **HPK1 Function in Dendritic Cells (DCs)**

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[23] Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have revealed that these cells are superior in stimulating T cell proliferation compared to their wild-type counterparts.[23][24] Matured HPK1-/- BMDCs exhibit higher expression levels of costimulatory molecules such as CD80 and CD86, and the MHC class II molecule I-A(b).[23][24] Furthermore, they produce greater amounts of pro-inflammatory cytokines, including IL-12, IL-1 $\beta$ , TNF- $\alpha$ , and IL-6.[23][24] HPK1-/- BMDCs are also significantly more resistant to LPS-induced apoptosis.[23][24] These enhanced characteristics make HPK1-deficient DCs more



effective at priming anti-tumor immune responses, highlighting HPK1 as a potential target for improving DC-based cancer immunotherapies.[10][23][24]

## **HPK1** in Regulatory T Cells (Tregs)

The function of HPK1 extends to regulatory T cells (Tregs). Loss of HPK1 in Tregs impairs their suppressive function.[13] HPK1-/- Tregs are less capable of inhibiting the proliferation of effector T cells.[9][13] Upon TCR engagement, these cells display elevated and sustained phosphorylation of Erk and the NF-kB subunit p65/RelA.[13] Moreover, HPK1-/- Tregs exhibit an atypical cytokine expression profile, producing pro-inflammatory cytokines and chemokines such as IL-2, IFN-y, CCL3, and CCL4, which are not characteristic of normal Treg function.[9] [13] This suggests that HPK1 is important for maintaining the functional integrity and suppressive phenotype of Tregs.[13]

## **Quantitative Data on HPK1 Function**

The functional consequences of HPK1 loss or inhibition have been quantified across various studies. The following tables summarize key findings.

Table 1: Effects of HPK1 Deficiency on Dendritic Cell Phenotype and Function



| Parameter                     | Cell Type     | Condition   | Observation                                                        | Reference(s) |
|-------------------------------|---------------|-------------|--------------------------------------------------------------------|--------------|
| Co-stimulatory<br>Molecules   | HPK1-/- BMDCs | LPS-matured | Higher<br>expression of<br>CD80, CD86, I-<br>Ab vs. WT             | [23],[24]    |
| Pro-inflammatory<br>Cytokines | HPK1-/- BMDCs | LPS-matured | Increased<br>production of IL-<br>12, IL-1β, TNF-α,<br>IL-6 vs. WT | [23],[24]    |
| T Cell<br>Stimulation         | HPK1-/- BMDCs | Co-culture  | Superior<br>stimulation of T<br>cell proliferation<br>vs. WT       | [23],[24]    |
| Apoptosis                     | HPK1-/- BMDCs | LPS-induced | Significantly resistant to apoptosis vs. WT                        | [23],[24]    |

Table 2: Effects of HPK1 Deficiency/Inhibition on T and B Cell Function



| Parameter                             | Cell Type                        | Condition               | Observation                                                       | Reference(s) |
|---------------------------------------|----------------------------------|-------------------------|-------------------------------------------------------------------|--------------|
| IL-2 Production                       | HPK1-/- Jurkat T<br>cells        | Anti-CD3/CD28           | Significantly increased IL-2 production vs. control               | [1],[25]     |
| IFN-γ Production                      | HPK1-/- primary<br>human T cells | + pembrolizumab         | Enhanced IFN-y<br>secretion vs.<br>knockout alone                 | [25]         |
| Proliferation                         | HPK1-/- B cells                  | Anti-IgM<br>stimulation | Significantly<br>enhanced<br>proliferation vs.<br>WT              | [22]         |
| Activation<br>Markers (CD69,<br>CD25) | HPK1-/- B cells                  | Anti-IgM<br>stimulation | Significantly increased expression vs.                            | [22]         |
| ERK/PLCy1<br>Phosphorylation          | HPK1-/- Jurkat T<br>cells        | TCR stimulation         | Significantly increased and sustained phosphorylation vs. control | [1]          |

Table 3: Potency of Select HPK1 Inhibitors

| Inhibitor | Assay Type                 | IC50            | Reference(s) |
|-----------|----------------------------|-----------------|--------------|
| ISR-05    | Kinase Inhibition<br>Assay | 24.2 ± 5.07 μM  | [5],[7]      |
| ISR-03    | Kinase Inhibition<br>Assay | 43.9 ± 0.134 μM | [5],[7]      |

## **Experimental Protocols**



Detailed methodologies are crucial for studying HPK1 function. Below are protocols for key experiments.

# Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][26]

Objective: To measure the enzymatic activity of purified HPK1 and assess the potency of small molecule inhibitors.

#### Materials:

- Purified recombinant HPK1 enzyme (e.g., amino acids 1-346)[16][26]
- Kinase Substrate: Myelin Basic Protein (MBP)[26]
- ATP solution (e.g., 500 μM stock)[26]
- 5x Kinase Assay Buffer (composition may vary, typically includes Tris-HCl, MgCl2, DTT)[26]
- Test Inhibitor (dissolved in DMSO)
- ADP-Glo™ Reagent and Kinase Detection Reagent[4]
- 384-well or 96-well white assay plates[26]
- Luminometer

#### Procedure:

- Reagent Preparation:
  - Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.
  - Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the MBP substrate.
    The final ATP concentration is typically around 10 μM.[4]



- Dilute the HPK1 enzyme to the desired working concentration (e.g., 3 ng/μl) in 1x Kinase
  Assay Buffer.[26] Keep on ice.
- Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[26]

#### Kinase Reaction:

- Add 2.5 μl of the diluted test inhibitor or vehicle (for positive and blank controls) to the appropriate wells of the assay plate.
- To initiate the reaction, add 10 μl of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.
- Add 10 μl of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.[26]
- Add the Master Mix (containing substrate and ATP) to all wells.
- Incubate the plate at 30°C or room temperature for 45-60 minutes.[4][26]

#### Signal Detection:

- Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
- Incubate at room temperature for 40-45 minutes.[26]
- Add 50 μl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
- Incubate at room temperature for another 30-45 minutes.[4][26]
- Read the luminescence using a plate reader.

#### Data Analysis:

Subtract the "Blank" reading from all other measurements.

## Foundational & Exploratory





- The luminescent signal is directly proportional to HPK1 activity.
- For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Workflow for an HPK1 in vitro kinase assay.



# Protocol 2: Cellular Target Engagement Assay (pSLP-76 Flow Cytometry)

This protocol describes how to measure the phosphorylation of HPK1's direct substrate, SLP-76, in cells to confirm target engagement by an inhibitor.[17]

Objective: To quantify the inhibition of HPK1 kinase activity within a cellular context.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells.
- Cell culture medium (e.g., RPMI-1640 + 10% FBS).
- T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies).
- HPK1 inhibitor.
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
- Fluorescently conjugated antibody against phospho-SLP-76 (Ser376).
- Fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8).
- Flow cytometer.

#### Procedure:

- · Cell Treatment:
  - Culture PBMCs or Jurkat cells under standard conditions.
  - Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
- Cell Stimulation:



- Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.
- Fixation and Permeabilization:
  - Immediately after stimulation, fix the cells by adding a fixation buffer to stop all enzymatic activity. Incubate for 15-20 minutes at room temperature.
  - Wash the cells with staining buffer (e.g., PBS + 2% FBS).
  - Permeabilize the cells by resuspending them in a permeabilization buffer. This allows antibodies to access intracellular targets.
- Intracellular Staining:
  - Add the fluorescently conjugated anti-pSLP-76 (Ser376) antibody to the permeabilized cells.
  - If using PBMCs, co-stain with antibodies against surface markers like CD3, CD4, or CD8 to gate on specific T cell populations.
  - Incubate for 30-60 minutes at 4°C in the dark.
- Data Acquisition and Analysis:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in staining buffer and acquire data on a flow cytometer.
  - Gate on the T cell population of interest (e.g., CD3+ cells).
  - Measure the median fluorescence intensity (MFI) of the pSLP-76 signal in the stimulated vs. unstimulated and inhibitor-treated vs. vehicle-treated samples.
  - A decrease in the pSLP-76 MFI in inhibitor-treated cells indicates successful target engagement.

## Conclusion



HPK1 has unequivocally emerged as a central negative regulator in the adaptive immune system. Its inhibitory influence spans T cells, B cells, and dendritic cells, making it a critical node for controlling the threshold and duration of immune responses. The detailed molecular mechanisms, particularly the phosphorylation and subsequent degradation of key adaptor proteins like SLP-76 and BLNK, provide a clear rationale for its function. The compelling preclinical data from knockout and kinase-dead models, demonstrating enhanced anti-tumor immunity, firmly establishes HPK1 as a high-value target for cancer immunotherapy.[1][10][14] The ongoing development of selective small molecule inhibitors offers a promising therapeutic strategy to overcome immune suppression within the tumor microenvironment and potentiate the efficacy of existing immunotherapies.[12][15] Continued research and clinical evaluation of these inhibitors will be crucial in translating our understanding of HPK1 biology into tangible benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofeng.com [biofeng.com]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

### Foundational & Exploratory





- 10. HPK1 as a novel target for cancer immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPK1 Inhibitors Pipeline Insight, 2025 Research and Markets [researchandmarkets.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function PMC [pmc.ncbi.nlm.nih.gov]
- 19. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 20. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1
   (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK)
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 24. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Exploring the function of HPK1 in immune regulation].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421007#exploring-the-function-of-hpk1-in-immune-regulation]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com